molecular formula C14H9BrN2O B5728066 5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole

5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B5728066
M. Wt: 301.14 g/mol
InChI Key: QKNJQXDBIRDVFB-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole (BPO) is a heterocyclic compound that has gained widespread attention in recent years due to its unique properties and potential applications in various fields. BPO is a member of the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole and related compounds exhibit significant antimicrobial activities. For instance, a synthesized derivative displayed antimicrobial effectiveness against different bacteria and the Leishmania major species, suggesting potential use in treating infections and parasitic diseases (Ustabaş et al., 2020). Similarly, other derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial potential (Parikh & Joshi, 2014).

Anti-Inflammatory and Analgesic Properties

Compounds containing the 1,3,4-oxadiazole moiety, closely related to 5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole, have been studied for their anti-inflammatory and analgesic properties. Research indicates that these compounds show significant anti-inflammatory and analgesic activities, with some derivatives exhibiting lower ulcerogenic action (Husain & Ajmal, 2009). This suggests potential for developing safer anti-inflammatory medications.

Anticancer Potential

Derivatives of 1,2,4-oxadiazole, like 5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole, have shown promise as apoptosis inducers and potential anticancer agents. A study identified a compound from this class that induced apoptosis in breast and colorectal cancer cell lines, indicating potential application in cancer therapy (Zhang et al., 2005).

Photochemical Applications

The photochemistry of 1,2,4-oxadiazoles has been explored for molecular rearrangements and synthesis of other heterocyclic compounds. Studies in this area demonstrate the versatility of these compounds in photoinduced molecular rearrangements, offering pathways for synthesizing various useful heterocyclic structures (Buscemi, Vivona, & Caronna, 1996).

properties

IUPAC Name

5-(2-bromophenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNJQXDBIRDVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-3-phenyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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